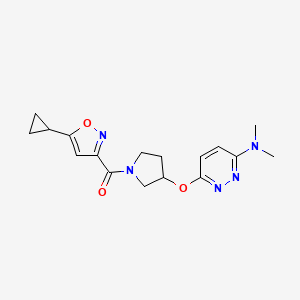

(5-Cyclopropylisoxazol-3-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-21(2)15-5-6-16(19-18-15)24-12-7-8-22(10-12)17(23)13-9-14(25-20-13)11-3-4-11/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZPXTCUSGMNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered interest in various fields, particularly in pharmacology and agrochemistry. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes an isoxazole ring, a pyridazine moiety, and a pyrrolidine group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in various signaling pathways.

- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which is crucial in the biosynthesis of plant pigments. This inhibition leads to herbicidal activity, making it a candidate for agrochemical applications .

- Receptor Modulation : Preliminary studies suggest that the compound may also interact with GABA receptors, indicating potential neuroactive properties .

Herbicidal Activity

Recent studies have demonstrated significant herbicidal activity against various weed species. For instance, laboratory bioassays indicated that derivatives of the compound exhibited up to 100% inhibition against Portulaca oleracea at a concentration of 10 mg/L, outperforming traditional herbicides like butachlor .

Therapeutic Potential

The compound's structural components suggest possible applications in treating neurological disorders due to its interaction with GABA receptors. In vitro studies are ongoing to assess its efficacy and safety profile in this context.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Herbicidal Activity | Compound showed 100% inhibition against Portulaca oleracea | Potential for development as a new herbicide |

| Neuropharmacological Assessment | Interaction with GABA receptors noted | Possible therapeutic applications for anxiety or epilepsy |

Research Findings

- Synthesis and Characterization : The synthesis of the compound involves multi-step reactions that yield high purity levels suitable for biological testing .

- Bioassays : Various bioassays have confirmed the compound's effectiveness against specific target weeds while also assessing its impact on non-target species, ensuring environmental safety .

- Pharmacokinetics : Ongoing research is focused on understanding the pharmacokinetics of the compound, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines an isoxazole ring with a pyrrolidine moiety and a dimethylamino-pyridazine group. Its synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes. The precise synthetic pathways can vary, but they generally include:

- Formation of the isoxazole ring : Utilizing cyclization reactions involving cyclopropyl derivatives.

- Pyrrolidine modification : Introducing the pyrrolidine structure through nucleophilic substitution or similar reactions.

- Pyridazine incorporation : Attaching the dimethylamino-pyridazine moiety using coupling reactions.

Biological Activities

The compound exhibits several biological activities that make it a candidate for drug development:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. For instance, it has shown effectiveness against hematological malignancies and solid tumors by targeting specific kinases involved in cancer progression .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it relevant for conditions like Alzheimer's disease. The dimethylamino group may enhance blood-brain barrier permeability, allowing for effective central nervous system targeting .

- Antimicrobial Properties : Some derivatives of this compound have demonstrated significant antibacterial and antifungal activities, suggesting its utility in treating infections caused by resistant strains .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of the compound against various cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the inhibition of RET kinase activity, which is crucial in several oncogenic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | RET kinase inhibition |

| A549 (Lung) | 15.0 | Apoptosis induction |

Case Study 2: Neuroprotective Studies

In vivo studies using rodent models of neurodegeneration showed that administration of the compound resulted in reduced markers of oxidative stress and inflammation in the brain. Behavioral assessments indicated improved cognitive functions compared to control groups.

| Treatment Group | Cognitive Score Improvement (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | - | - |

| Compound Administered | 30 | 40 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related methanone derivatives highlights key differences in core heterocycles, substituents, and pharmacological implications:

Key Structural Differentiators

- Isoxazole vs. Pyrazole/Thiophene Cores : The cyclopropyl-isoxazole in the target compound offers greater steric hindrance and metabolic stability compared to pyrazole or thiophene cores in analogs like 7a .

- Pyridazine vs. Pyridine: The dimethylamino-pyridazine in the target compound provides a planar, electron-deficient system, contrasting with the basic pyridine in 3a, which may alter target selectivity .

- Linker Flexibility : The pyrrolidinyl-oxy bridge in the target compound enhances conformational flexibility compared to rigid triazole or direct bonds in analogs like 10a .

Pharmacological Implications

- Solubility and Bioavailability: The dimethylamino group on pyridazine likely improves water solubility compared to nitro or cyano substituents in analogs like 7a or 10a .

- Target Specificity : The combination of isoxazole and pyridazine may favor kinase inhibition (e.g., JAK/STAT pathways), whereas indole-containing analogs (e.g., 3a) might target neurotransmitter receptors .

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two primary fragments (Figure 1):

- Isoxazole-carbonyl unit : 5-Cyclopropylisoxazole-3-carbonyl chloride.

- Pyrrolidine-ether-pyridazine unit : 3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine.

Coupling these fragments via amide bond formation forms the final product. Each subunit requires independent synthesis and functionalization.

Synthesis of the Isoxazole-Carbonyl Fragment

Cyclopropanation and Isoxazole Ring Formation

The 5-cyclopropylisoxazole core is synthesized via 1,3-dipolar cycloaddition between a cyclopropyl-substituted nitrile oxide and acetylene derivatives. A representative pathway involves:

- Cyclopropylacetonitrile oxidation to generate cyclopropyl nitrile oxide using chloramine-T or hypervalent iodine reagents.

- Reaction with methyl propiolate under thermal or microwave conditions to form methyl 5-cyclopropylisoxazole-3-carboxylate.

- Hydrolysis of the ester to the carboxylic acid using aqueous NaOH or LiOH.

- Conversion to the acyl chloride via thionyl chloride or oxalyl chloride.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | ClNH-T, EtOAc, 0°C | 78 |

| 2 | 80°C, 12 h | 65 |

| 3 | 2M NaOH, reflux | 92 |

| 4 | SOCl₂, DCM, 0°C | 95 |

Synthesis of the Pyrrolidine-Ether-Pyridazine Fragment

Pyrrolidine Substitution with Pyridazine Ether

The ether linkage between pyrrolidine and pyridazine is established via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction :

Route A: SNAr with Chloropyridazine

- 3-Hydroxypyrrolidine is reacted with 3-chloro-6-(dimethylamino)pyridazine in the presence of NaH or K₂CO₃ in DMF at 80–100°C.

- Selectivity is ensured by the electron-withdrawing dimethylamino group activating the pyridazine ring at the 3-position.

Conditions :

Route B: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu protocol using DIAD and PPh₃ couples 3-hydroxypyrrolidine with 3-hydroxy-6-(dimethylamino)pyridazine :

Protection-Deprotection Strategies

To prevent undesired side reactions during etherification, the pyrrolidine nitrogen is protected with a Boc group :

- Boc-protection : Boc₂O, DMAP, THF, 0°C → rt.

- Etherification : As per Route A/B.

- Deprotection : TFA/DCM (1:1), 0°C → rt.

Amide Coupling and Final Assembly

The acyl chloride from Section 2.1 is coupled with the pyrrolidine-ether-pyridazine amine (Section 3) using Schotten-Baumann conditions or HATU-mediated coupling :

Schotten-Baumann Reaction

Purification and Characterization

Crystallization and Chromatography

Challenges and Optimization

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of this heterocyclic compound likely involves multi-step reactions, including cyclocondensation, cross-coupling, or nucleophilic substitution. A common approach for analogous structures (e.g., pyrazole- and isoxazole-containing compounds) involves:

- Step 1 : Formation of the isoxazole core via cyclization of nitrile oxides with alkynes under controlled pH and temperature .

- Step 2 : Functionalization of the pyrrolidine ring using Mitsunobu or SN2 reactions to introduce the pyridazinyloxy group .

- Step 3 : Final coupling (e.g., amide bond formation) between the isoxazole and pyrrolidine moieties using carbodiimide-based reagents . Optimization requires monitoring reaction parameters (e.g., solvent polarity, catalyst loading) and purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- NMR Spectroscopy : Confirm regiochemistry of the isoxazole and pyridazine rings (e.g., H, C, 2D-COSY) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- HPLC/UPLC : Assess purity (>95% by area normalization) using reverse-phase columns and UV detection at 254 nm .

- X-ray Crystallography : Resolve ambiguous stereochemistry in the pyrrolidine ring if crystallization is feasible .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

- Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays and non-polar solvents (toluene) for synthesis. Analogous compounds show limited aqueous solubility, necessitating co-solvents like PEG-400 .

- Stability : Conduct accelerated degradation studies under acidic/basic (pH 3–10), oxidative (HO), and thermal (40–60°C) conditions. Isoxazole derivatives are prone to hydrolysis under strong acids/bases, requiring inert storage (argon, −20°C) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

- Antimicrobial Activity : Test via microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC calculation) .

Advanced Research Questions

Q. How can contradictory results in biological activity assays (e.g., varying IC values across studies) be systematically addressed?

- Experimental Replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch variability .

- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (ANOVA, Grubbs’ test) to identify outliers .

- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding affinity .

Q. What computational strategies are effective for predicting the compound’s binding modes and off-target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains) .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability and ligand-protein residence times .

- QSAR Modeling : Develop regression models using descriptors (logP, PSA) to correlate structure with activity .

Q. How can the synthesis be scaled for preclinical studies while maintaining stereochemical fidelity?

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat management and reproducibility .

- Catalyst Screening : Test Pd/Xantphos systems for coupling reactions to minimize racemization .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies resolve challenges in structure-activity relationship (SAR) studies for this compound’s derivatives?

- Fragment-Based Design : Modify the cyclopropyl group on the isoxazole or dimethylamino group on pyridazine to probe electronic effects .

- Metabolite Identification : Use LC-MS/MS to track metabolic hotspots (e.g., N-demethylation of pyridazine) in hepatocyte models .

- Crystallographic SAR : Co-crystallize derivatives with target proteins to map critical binding interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.